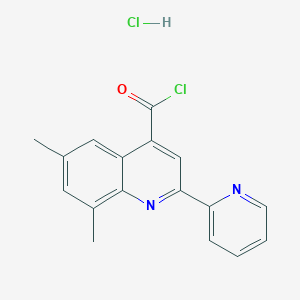

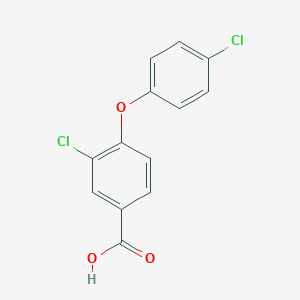

3-Chloro-4-(4-chlorophenoxy)benzoic acid

Übersicht

Beschreibung

3-Chloro-4-(4-chlorophenoxy)benzoic acid is a chemical compound with the molecular formula C13H8Cl2O3 . It has an average mass of 283.107 Da and a monoisotopic mass of 281.985046 Da . This compound is often used in various scientific research due to its unique properties.

Synthesis Analysis

The synthesis of similar compounds involves various stages and conditions . For instance, the synthesis of 4-chlorobenzoic acid involves the oxidation of 4-chlorobenzyl alcohol . The ether extracts are treated with saturated aqueous sodium bicarbonate solution, and the aqueous phases are acidified with 5% HCl up to pH=3, obtaining a precipitate which is separated by filtration under vacuum .Molecular Structure Analysis

The molecular structure of 3-Chloro-4-(4-chlorophenoxy)benzoic acid consists of a benzoic acid core with chlorophenoxy groups attached at the 3rd and 4th positions . The presence of these chlorophenoxy groups may influence the compound’s reactivity and interactions with other molecules.Physical And Chemical Properties Analysis

3-Chloro-4-(4-chlorophenoxy)benzoic acid is a powder that is stored at room temperature . It has a molecular weight of 283.11 .Wissenschaftliche Forschungsanwendungen

Antimalarial Activity

The compound has been used in the synthesis of a hybrid molecule with antimalarial properties. This molecule, artesunate-3-chloro-4-(4-chlorophenoxy)aniline (ATSA), is created by linking artesunate (ATS) and 3-chloro-4-(4-chlorophenoxy)aniline (ANI) under the concept of covalent biotherapy .

Antihelmintic and Fasciolicide Properties

Another application is in the synthesis of Rafoxanide, which is known for its antihelmintic and fasciolicide properties. It’s an efficient inhibitor of chitinase, which is an enzyme necessary for the growth and survival of helminths .

Safety and Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of 3-Chloro-4-(4-chlorophenoxy)benzoic acid is TMEM206 . TMEM206 is a protein that plays a crucial role in various cellular processes .

Mode of Action

3-Chloro-4-(4-chlorophenoxy)benzoic acid interacts with its target, TMEM206, by inhibiting its function .

Biochemical Pathways

It is known that the compound’s interaction with tmem206 can influence various cellular processes .

Result of Action

The molecular and cellular effects of 3-Chloro-4-(4-chlorophenoxy)benzoic acid’s action primarily involve the inhibition of TMEM206 . This can lead to changes in cellular processes regulated by this protein .

Eigenschaften

IUPAC Name |

3-chloro-4-(4-chlorophenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O3/c14-9-2-4-10(5-3-9)18-12-6-1-8(13(16)17)7-11(12)15/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDEGFQXDTVYLHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-(4-chlorophenoxy)benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylcarbamoyl]-cyclopropanecarboxylic acid](/img/structure/B1426728.png)

![4-[(2-Methylpyrimidin-4-yl)oxy]aniline](/img/structure/B1426737.png)

![4-[(2-Methoxyethyl)(methyl)amino]benzoic acid](/img/structure/B1426738.png)

![2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide oxalate](/img/structure/B1426740.png)

![4,4,5,5-Tetramethyl-2-[4-(prop-2-en-1-yloxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B1426742.png)

![4-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1426747.png)